(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and refractive index. These properties can be determined through various experimental techniques .Scientific Research Applications
Biotransformation and Metabolic Fate
A study by Lindgren et al. (2013) explored the biotransformation of aminoisoindoles, including compounds structurally similar to the chemical . They found that CYP3A4 enzyme played a major role in metabolizing these compounds, particularly in the pyridine and pyrimidine rings. The study highlighted an unusual metabolic pathway involving a ring-opening reaction followed by a contraction into an imidazole ring in rats (Lindgren et al., 2013).
Synthesis Process Development
Butters et al. (2001) discussed the synthesis of voriconazole, a compound that shares a similar structural motif with the compound of interest. They specifically examined the diastereocontrol in the reaction of a pyrimidine derivative, highlighting the importance of the pyrimidine substitution pattern and reaction conditions in achieving desired stereochemistry (Butters et al., 2001).
Pesticidal Applications
In the research by Liu et al. (2021), novel pyrimidin-4-amine derivatives, structurally related to the compound , were synthesized and evaluated for their insecticidal and fungicidal activities. These compounds, containing a pyrimidine moiety, showed promising bioactivities against various pests and fungi (Liu et al., 2021).
Pharmaceutical Synthesis and Evaluation
Kubo et al. (2021) investigated the synthesis and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which are structurally related to the compound . This research focused on the optimization of GPR119 agonists, highlighting the role of the pyrimidine structure in pharmaceutical development (Kubo et al., 2021).
Antifungal Activity
Wu et al. (2021) synthesized pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities. The study provides insights into the potential of similar pyrimidine structures for developing antifungal agents (Wu et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-7-fluoro-3-(4-fluoro-3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F5N5/c25-18-5-4-14(8-16(18)13-10-31-12-32-11-13)23(15-6-7-33-20(9-15)24(27,28)29)17-2-1-3-19(26)21(17)22(30)34-23/h1-12H,(H2,30,34)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUVXUVXUGJFO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC2(C3=CC(=C(C=C3)F)C4=CN=CN=C4)C5=CC(=NC=C5)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=N[C@@]2(C3=CC(=C(C=C3)F)C4=CN=CN=C4)C5=CC(=NC=C5)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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